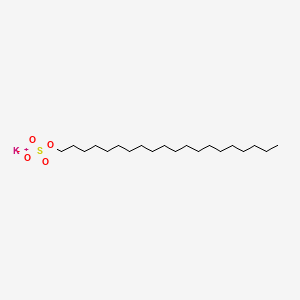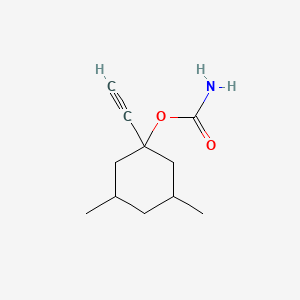![molecular formula C16H21N3O2 B13768523 Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis- CAS No. 68391-48-0](/img/structure/B13768523.png)
Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is a complex organic compound with the molecular formula C16H21N3O2 It is known for its unique structure, which includes a phenyl group linked to two propanenitrile groups through an imino and ethylene glycol ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- typically involves the reaction of aniline with acrylonitrile in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then reacts with ethylene glycol to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-cyanoethyl)aniline
- Bis(2-cyanoethyl)phenylamine
- N,N-Dicyanoethyl-aniline
Uniqueness
Propanenitrile, 3,3’-[(phenylimino)bis(2,1-ethanediyloxy)]bis- is unique due to its dual nitrile groups and the presence of an ethylene glycol ether linkage. This structure imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
68391-48-0 |
|---|---|
Fórmula molecular |
C16H21N3O2 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
3-[2-[N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C16H21N3O2/c17-8-4-12-20-14-10-19(11-15-21-13-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,10-15H2 |
Clave InChI |
LHIVWGDROKTSST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCOCCC#N)CCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)

![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)









